6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one

Synthetic Methodology Quinolone Synthesis Yield Optimization

Select 3-Benzoyl-6-methoxyquinolin-4(1H)-one for your kinase inhibitor programs. This 3-aryl-1H-quinolin-4-one scaffold features a 6-methoxy electron-donating group predicted to sustain antiproliferative activity against receptor tyrosine kinases like EGFR. Unlike electron-withdrawing 6-substituted analogs that diminish bioactivity, this compound's unique electronic profile makes it an essential tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
Cat. No. B12504734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)17(20)14(10-18-15)16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,20)
InChIKeyPGYWTYJTVBWCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one: A 3-Acylated Quinolin-4(1H)-one Scaffold for Anticancer Research and Chemical Synthesis


6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one (also known as 3-benzoyl-6-methoxyquinolin-4(1H)-one) is a synthetic heterocyclic compound belonging to the 3-aryl-1H-quinolin-4-one class [1]. This class is characterized by a fused quinoline core with a 4-oxo functionality and a 3-aryl substituent. These compounds are primarily investigated as potential antiproliferative agents, with their activity linked to the inhibition of receptor tyrosine kinases like EGFR [1]. The specific substitution pattern of this compound, featuring a 6-methoxy and a 3-benzoyl group, is of interest for structure-activity relationship (SAR) studies within the quinolin-4-one family.

Why Generic 3-Arylquinolin-4(1H)-one Analogs Cannot Replace 6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one


In the 3-aryl-1H-quinolin-4-one class, biological activity and synthetic accessibility are exquisitely sensitive to the electronic and steric nature of substituents on both the quinolinone core and the 3-aryl ring [1]. For instance, electron-withdrawing substituents at the 6-position of the quinolinone ring significantly decrease antiproliferative activity [1], while the specific aryl group at the 3-position is critical for target binding, as shown in a proposed EGFR tyrosine kinase pharmacophore model [1]. Therefore, substituting the 6-methoxy group of the target compound with a hydrogen, halogen, or other substituent would alter its electronic profile, potentially diminishing its biological activity or changing its reactivity as a synthetic intermediate. The precise combination of the electron-donating 6-methoxy and the 3-benzoyl group creates a unique scaffold not interchangeable with other 3-aryl or 6-substituted analogs.

Quantitative Differentiation of 6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one from Close Analogs: Synthesis, Activity, and Physicochemical Data


Synthetic Yield Comparison: Impact of 6-Methoxy Substituent on One-Pot Quinolone Synthesis

In a three-component, one-pot domino synthesis of 3-benzoylquinolin-4(1H)-ones, the presence of an electron-donating group (EDG) like methoxy on the aniline precursor reduces the reaction yield compared to electron-withdrawing groups (EWG) like nitro or fluoro [1]. While the specific yield for the 6-methoxy derivative is not provided, a close analog with a 3-methoxy group on the aniline (resulting in a 6-methoxyquinolin-4-one derivative) was obtained in 58% yield (product 1s) [1]. In contrast, the unsubstituted 3-benzoylquinolin-4(1H)-one (1a) was obtained in 86% yield, and the 6-fluoro derivative (1b) was obtained in 74% yield under the same reaction conditions [1].

Synthetic Methodology Quinolone Synthesis Yield Optimization

Electronic Influence on Antiproliferative Activity: 6-Substituent SAR in 3-Arylquinolin-4(1H)-ones

A study of 36 3-aryl-1H-quinolin-4-ones established that electron-withdrawing substituents at the 6-position of the quinolinone core significantly decrease antiproliferative activity [1]. The electron-donating methoxy group at the 6-position of the target compound distinguishes it from analogs with 6-halogen (e.g., fluoro, chloro) substituents, which are electron-withdrawing and would therefore be expected to have reduced activity. The unsubstituted analog (hydrogen at the 6-position) serves as a neutral baseline.

Antiproliferative Activity Structure-Activity Relationship (SAR) Medicinal Chemistry

Molecular Properties Comparison: Physicochemical Differentiation from Closest Structural Analogs

The addition of a 6-methoxy group to the 3-benzoylquinolin-4(1H)-one core results in distinct physicochemical properties compared to the unsubstituted parent compound . The molecular weight increases from 249.26 g/mol to 279.29 g/mol, and the calculated polar surface area (PSA) increases, which can influence membrane permeability and solubility. These differences can be critical in biological assays where cellular uptake and target engagement are dependent on the compound's physical characteristics.

Physicochemical Properties Drug Design Compound Comparison

Key Research and Industrial Applications of 6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one


Medicinal Chemistry: Scaffold for Antiproliferative Agent Development

As a member of the 3-aryl-1H-quinolin-4-one class, this compound is a valuable scaffold for designing novel anticancer agents. Its 6-methoxy group is an electron-donating substituent, which, based on class-level SAR, is predicted to maintain antiproliferative activity in contrast to electron-withdrawing 6-substituents [1]. It can serve as a lead compound or an intermediate for further functionalization to explore kinase inhibition, particularly against targets like EGFR [1].

Chemical Synthesis: Building Block for Complex Quinoline Derivatives

The compound can be used as a synthetic building block for more complex molecules. Its 3-benzoyl and 6-methoxy groups offer distinct handles for further derivatization. While the presence of the electron-donating methoxy group may reduce yields in certain one-pot syntheses compared to unsubstituted or electron-withdrawing analogs [2], it provides a unique electronic profile for subsequent reactions.

Structure-Activity Relationship (SAR) Studies: Probe for Electronic Effects

This compound is an ideal candidate for inclusion in SAR studies focused on the 3-arylquinolin-4(1H)-one pharmacophore. By comparing its biological activity and physicochemical properties with analogs bearing different substituents (e.g., H, F, Cl, Br at the 6-position), researchers can quantify the contribution of an electron-donating group at this position [1].

Quote Request

Request a Quote for 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.